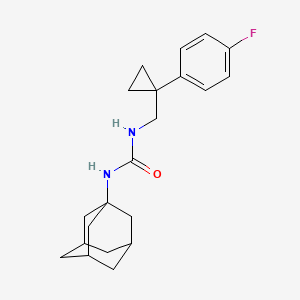

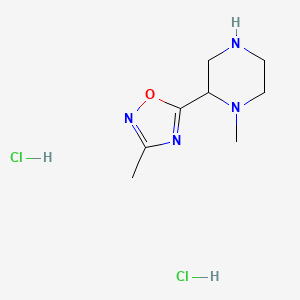

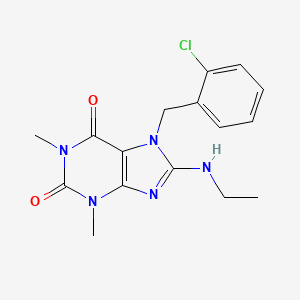

1-((1R,3s)-adamantan-1-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1R,3s)-adamantan-1-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea, commonly known as "rimantadine," is a synthetic antiviral drug that belongs to the adamantane family. It was first approved by the US Food and Drug Administration (FDA) in 1993 for the treatment and prevention of influenza A virus infections in adults. Rimantadine has been widely used in the medical field due to its antiviral properties and low toxicity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Compounds with structures similar to "1-((1R,3s)-adamantan-1-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea" have been synthesized to explore their chemical properties and potential applications. For example, a series of 1,3-disubstituted ureas with adamantane and pyrazole fragments showed inhibitory activity towards human sEH, highlighting their potential in medicinal chemistry (D'yachenko et al., 2019). Furthermore, the synthesis of 1,3-disubstituted ureas containing fluorine and/or chlorine substituted phenyl fragments has been achieved, with 1-isocyanatoadamantane prepared via a novel method, demonstrating the versatility of these compounds in chemical synthesis (Burmistrov et al., 2020).

Pharmacological Applications

The pharmacological interest in these compounds primarily lies in their inhibitory activity against sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which play a role in regulating blood pressure and inflammation. Notably, a study presented a series of N,N'-disubstituted ureas with potent sEH inhibitory activity, demonstrating their potential in treating cardiovascular diseases and inflammatory conditions (Hwang et al., 2007). Moreover, the introduction of fluorophenyl groups in the structure of these ureas has been found to enhance their inhibitory potency against sEH, further emphasizing the significance of structural modifications in optimizing their pharmacological profile (Burmistrov et al., 2019).

Propriétés

IUPAC Name |

1-(1-adamantyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O/c22-18-3-1-17(2-4-18)20(5-6-20)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJILPBNVLLXWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

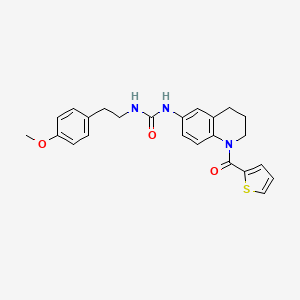

![ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876839.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)

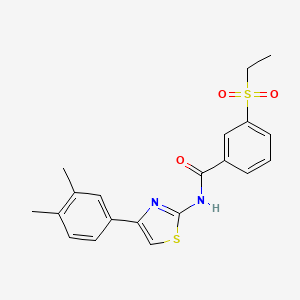

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2876851.png)

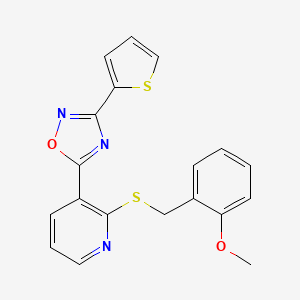

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)